molecular formula C11H14BrNO2S B2884635 1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine CAS No. 1715039-70-5

1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine

カタログ番号: B2884635
CAS番号: 1715039-70-5
分子量: 304.2
InChIキー: LPLRTRHMGCFKPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine (CAS 1715039-70-5) is a high-value sulfonamide compound of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C 11 H 14 BrNO 2 S and a molecular weight of 304.21, this reagent serves as a versatile building block for the development of novel bioactive molecules . The compound features a pyrrolidine ring, a privileged saturated scaffold in drug discovery. The non-planar, three-dimensional structure of the pyrrolidine ring allows for efficient exploration of pharmacophore space and can significantly influence the stereochemistry, solubility, and overall bioavailability of candidate drugs . Sulfonamide functional groups are a cornerstone of pharmaceutical science, found in a wide array of therapeutic agents due to their antibacterial, antiviral, antifungal, and anticancer properties . The presence of both the sulfonamide group and the bromo-substituted aromatic ring makes this chemical a particularly useful intermediate for further functionalization via cross-coupling reactions and for the construction of more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRTRHMGCFKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine typically involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

化学反応の分析

Types of Reactions

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The compound is differentiated from analogs by its 4-bromo-2-methylbenzenesulfonyl substituent. Key comparisons include:

Compound Name Substituents on Benzene Ring Molecular Formula Key Properties/Applications References
1-[(4-Methylbenzene)sulfonyl]pyrrolidine 4-Methyl C₁₁H₁₅NO₂S High synthetic yield (91% with K₂CO₃/THF); lacks bromine’s electron-withdrawing effects
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine 4-Nitro C₁₀H₁₂N₂O₄S Strong electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions; used as intermediates in organic synthesis
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine 4-Methyl + 3-benzyl on pyrrolidine C₁₈H₂₁NO₂S Steric hindrance from benzyl group alters conformational flexibility; studied in asymmetric catalysis
  • Electronic Effects : The bromine atom in the target compound is moderately electron-withdrawing, offering a balance between stability and reactivity compared to the strongly electron-withdrawing nitro group (e.g., 1-[(4-nitrophenyl)sulfonyl]pyrrolidine) .

生物活性

1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, including enzymes and proteins. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a sulfonyl group and a brominated aromatic moiety. Its structure can be represented as follows:

C11H12BrNO2S\text{C}_{11}\text{H}_{12}\text{BrN}\text{O}_2\text{S}

This configuration allows for significant biochemical interactions, particularly through electrophilic aromatic substitution mechanisms.

Target Interaction : The sulfonyl group may facilitate hydrogen bonding with amino acid residues in target proteins, while the pyrrolidine ring enhances hydrophobic interactions, potentially increasing binding affinity.

Mode of Action : The compound is hypothesized to undergo electrophilic aromatic substitution, interacting with nucleophiles in biological systems. This interaction may influence various cellular processes, including enzyme activity and signal transduction pathways.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
Bacillus subtilisStrong

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies on related sulfonamide compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease .

EnzymeInhibition Level
AcetylcholinesteraseStrong
UreaseModerate

Anti-inflammatory Activity

Sulfonamide derivatives like this compound have been associated with anti-inflammatory effects. For example, compounds containing similar functionalities have shown efficacy against inflammation in models of brain inflammation, indicating their ability to cross the blood-brain barrier .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various sulfonamide derivatives including this compound and evaluated their antibacterial and enzyme inhibitory activities. Results indicated that modifications in the substituents significantly influenced biological efficacy .
  • Docking Studies : Computational docking studies have been employed to predict the binding interactions of this compound with target proteins such as BSA (bovine serum albumin). These studies revealed favorable binding energies, suggesting strong interactions that could translate into biological activity .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its bioavailability and therapeutic potential. Factors such as solubility, stability under physiological conditions, and metabolic pathways are essential for determining its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine?

  • Methodology : Synthesis involves sulfonylation of pyrrolidine with 4-bromo-2-methylbenzenesulfonyl chloride. Key factors include:

  • Base selection : Aqueous K₂CO₃ or NaOH in THF yields >90% efficiency due to their ability to deprotonate intermediates and stabilize reactive species .
  • Solvent choice : THF outperforms DCM (91% vs. 26% yield) due to better solubility of reactants and intermediates .
  • Reaction time : 3–6 hours under nitrogen atmosphere to prevent oxidation of intermediates .
    • Data conflict : Pyridine as a base in DCM yields only 57%, highlighting solvent-base compatibility challenges .

Q. How can purity and structural integrity be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirms substitution patterns via characteristic shifts (e.g., sulfonyl group at δ 2.8–3.2 ppm; pyrrolidine protons at δ 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : Detects molecular ion peaks at m/z ≈ 318 (M⁺) and fragmentation patterns matching bromine isotopes .
  • Thin-layer chromatography (TLC) : Monitors reaction progress using ethyl acetate/hexane (3:7) as a mobile phase .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Moderately soluble in THF, DCM, and DMSO but poorly in water, necessitating organic solvents for biological assays .
  • Stability : Hydrolytically stable under inert conditions but degrades in acidic/basic environments, requiring pH-neutral storage .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity compared to non-halogenated analogs?

  • Mechanistic insight : The 4-bromo group enhances lipophilicity, improving membrane permeability. Comparative studies show a 2–3× increase in enzyme inhibition (e.g., cytochrome P450) versus non-halogenated derivatives due to halogen bonding with active-site residues .
  • Data contradiction : Some reports indicate reduced activity in Gram-negative bacteria, attributed to efflux pump interactions .

Q. What strategies resolve enantiomeric mixtures in pyrrolidine derivatives?

  • Methodology :

  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralcel OD-H) with hexane/ethanol (90:10) resolves enantiomers (α = 1.2) .
  • Asymmetric synthesis : Employ (S)-proline catalysts to induce stereoselectivity during sulfonylation, achieving >80% enantiomeric excess .

Q. How can structural modifications enhance enzyme inhibition specificity?

  • Case study : Replacing the methyl group with a fluoromethyl moiety increases binding affinity (ΔG = −5.2 kcal/mol) to kinases via dipole interactions .
  • Experimental validation : Kinetic assays (e.g., IC₅₀ determination) and X-ray crystallography reveal competitive inhibition modes .

Q. What are the contradictions in reported cytotoxicity data, and how can they be addressed?

  • Conflict : IC₅₀ values vary from 12 µM (HeLa cells) to >50 µM (HEK293), possibly due to assay conditions (e.g., serum content affecting bioavailability) .
  • Resolution : Standardize protocols (e.g., 10% FBS, 48-hour exposure) and use orthogonal assays (MTT vs. ATP-luminescence) to verify results .

Key Research Gaps

  • Limited data on metabolic pathways (e.g., CYP450 isoform specificity).
  • Insufficient crystallographic studies on target-bound complexes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。